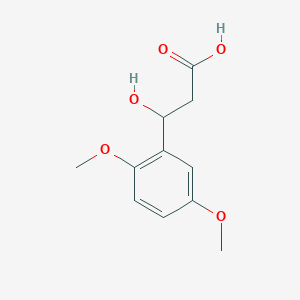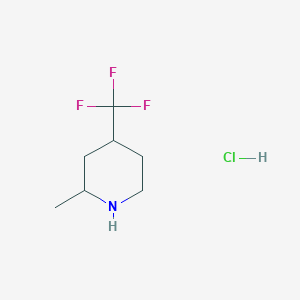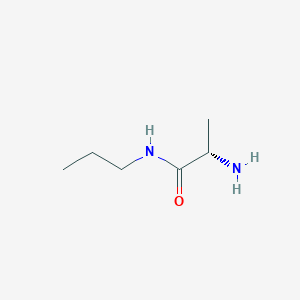
Cbz-2'-pyridyl-D-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-2’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent deprotection. One common method involves the use of N-Cbz-protected amines, which are converted to the desired product through amidation reactions. The reaction conditions typically involve the use of isocyanate intermediates, generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
Industrial Production Methods
Industrial production of Cbz-2’-pyridyl-D-Ala may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cbz-2’-pyridyl-D-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridyl group may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Cbz-2’-pyridyl-D-Ala has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Cbz-2’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pyridyl group may also interact with nucleophilic sites on proteins, leading to covalent modifications that alter protein activity .
Comparison with Similar Compounds
Similar Compounds
Cbz-2’-pyridyl-L-Ala: A similar compound with the L-alanine configuration.
N-Cbz-2’-pyridyl-glycine: A derivative with a glycine backbone.
N-Cbz-2’-pyridyl-serine: A derivative with a serine backbone.
Uniqueness
Cbz-2’-pyridyl-D-Ala is unique due to its D-alanine configuration, which can impart different biological activities compared to its L-alanine counterpart. The presence of the pyridyl group also provides additional sites for chemical modification, making it a versatile building block for synthetic chemistry .
Properties
CAS No. |
37535-56-1 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
BTGYYJGNWHQHEJ-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=N2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)





![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)


